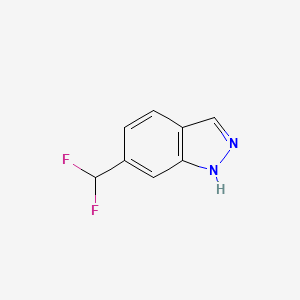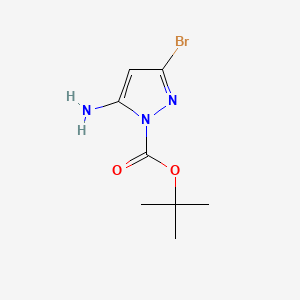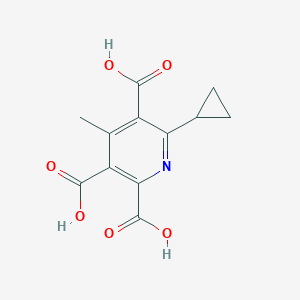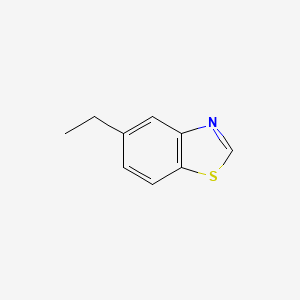
1,3(2H)-Pyridinedicarboxylic acid, 5,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1,3(2H)-piridindicarboxílico, 5,6-dihidro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster 1-(1,1-dimetiletil) es un compuesto químico con aplicaciones significativas en síntesis orgánica e investigación farmacéutica. Se utiliza comúnmente como intermedio en la síntesis de diversas moléculas biológicamente activas y como reactivo en reacciones de acoplamiento cruzado.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1,3(2H)-piridindicarboxílico, 5,6-dihidro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster 1-(1,1-dimetiletil) generalmente involucra la reacción de 1,2,5,6-tetrahidropiridina con éster de pinacol de ácido borónico bajo condiciones específicas. La reacción se lleva a cabo en presencia de un catalizador de paladio y una base, como el carbonato de potasio, en un solvente orgánico como el tolueno .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción optimizadas para garantizar un rendimiento y pureza máximos. La reacción se lleva a cabo típicamente en grandes reactores con control preciso de la temperatura y la presión .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1,3(2H)-piridindicarboxílico, 5,6-dihidro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster 1-(1,1-dimetiletil) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados de piridina correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas hidrogenadas.
Sustitución: Puede sufrir reacciones de sustitución donde el grupo éster borónico es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura, se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de piridina sustituidos, que son intermedios valiosos en la síntesis de productos farmacéuticos y agroquímicos .
Aplicaciones Científicas De Investigación
El ácido 1,3(2H)-piridindicarboxílico, 5,6-dihidro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster 1-(1,1-dimetiletil) tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en reacciones de acoplamiento cruzado para sintetizar moléculas orgánicas complejas.
Biología: Sirve como intermedio en la síntesis de compuestos biológicamente activos, incluidos inhibidores enzimáticos y ligandos de receptores.
Medicina: Utilizado en el desarrollo de productos farmacéuticos, particularmente en la síntesis de medicamentos dirigidos a enzimas y receptores específicos.
Industria: Employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
El mecanismo de acción del ácido 1,3(2H)-piridindicarboxílico, 5,6-dihidro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster 1-(1,1-dimetiletil) involucra su papel como un éster borónico. Los ésteres borónicos son conocidos por formar enlaces covalentes reversibles con dioles y otros nucleófilos, lo que los hace valiosos en varias reacciones químicas. Los objetivos moleculares y las vías del compuesto dependen de la aplicación específica y la naturaleza de las moléculas con las que interactúa .
Comparación Con Compuestos Similares
Compuestos similares
- Éster de pinacol de ácido N-Boc-1,2,5,6-tetrahidropiridina-4-borónico
- Éster de pinacol de ácido 1-Boc-1,2,3,6-tetrahidropiridina-4-borónico
- 4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-3,6-dihidro-2H-piridina-1-carboxilato de terc-butilo
Unicidad
El ácido 1,3(2H)-piridindicarboxílico, 5,6-dihidro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-, éster 1-(1,1-dimetiletil) es único debido a su estructura específica, que le permite participar en una amplia gama de reacciones químicas. Su grupo éster borónico lo hace particularmente valioso en reacciones de acoplamiento cruzado, lo que permite la síntesis de moléculas orgánicas complejas con alta precisión .
Propiedades
Número CAS |
916150-51-1 |
|---|---|
Fórmula molecular |
C17H28BNO6 |
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C17H28BNO6/c1-15(2,3)23-14(22)19-9-8-12(11(10-19)13(20)21)18-24-16(4,5)17(6,7)25-18/h8-10H2,1-7H3,(H,20,21) |
Clave InChI |
OHGUNTRWSANICB-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(CN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


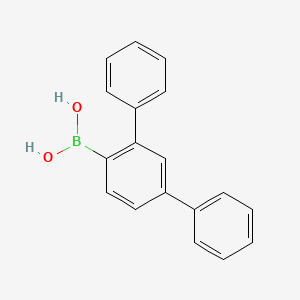
![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)
![Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-N-[2-[[2-(ethylthio)ethyl]thio]ethyl]-](/img/structure/B12292491.png)
![6-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B12292492.png)
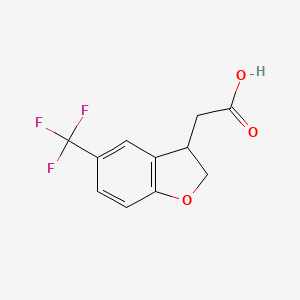
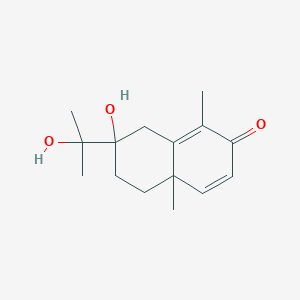
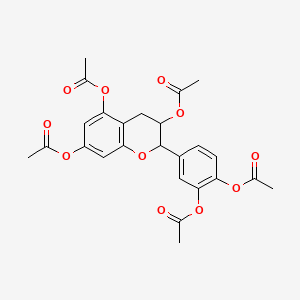
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
